REACTION_CXSMILES
|
O=C1[CH:6]([C:7](O)([OH:12])[C:8]([F:11])([F:10])[F:9])[CH2:5][CH2:4][O:3]1.Cl.C(O)(=O)C>O>[F:9][C:8]([F:11])([F:10])[C:7](=[O:12])[CH2:6][CH2:5][CH2:4][OH:3]
|
Name
|
three
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
61.5 g
|
Type
|
reactant
|
Smiles
|
O=C1OCCC1C(C(F)(F)F)(O)O
|
Name
|
|
Quantity
|
6.4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated for an additional 10 hours
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
The reaction was partitioned between water and ethyl ether while the water layer
|
Type
|
WASH
|
Details
|
The ether solution was washed with water (2×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhydrous MgSO4), and solvent
|
Type
|
CUSTOM
|
Details
|
removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(CCCO)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 125.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |